molecular formula C20H22ClN3O2 B6928650 N-[[1-(2-chlorophenyl)cyclopropyl]methyl]-4-morpholin-4-ylpyridine-2-carboxamide

N-[[1-(2-chlorophenyl)cyclopropyl]methyl]-4-morpholin-4-ylpyridine-2-carboxamide

Cat. No.: B6928650
M. Wt: 371.9 g/mol
InChI Key: RBNHSWMCUXRCRV-UHFFFAOYSA-N
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Description

N-[[1-(2-chlorophenyl)cyclopropyl]methyl]-4-morpholin-4-ylpyridine-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyclopropyl group attached to a chlorophenyl ring, a morpholine ring, and a pyridine carboxamide moiety, making it a unique structure with diverse chemical properties.

Properties

IUPAC Name

N-[[1-(2-chlorophenyl)cyclopropyl]methyl]-4-morpholin-4-ylpyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O2/c21-17-4-2-1-3-16(17)20(6-7-20)14-23-19(25)18-13-15(5-8-22-18)24-9-11-26-12-10-24/h1-5,8,13H,6-7,9-12,14H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBNHSWMCUXRCRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)C2=NC=CC(=C2)N3CCOCC3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-(2-chlorophenyl)cyclopropyl]methyl]-4-morpholin-4-ylpyridine-2-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the formation of the cyclopropyl group through a cyclopropanation reaction, followed by the introduction of the chlorophenyl group via a Friedel-Crafts alkylation. The morpholine ring is then incorporated through a nucleophilic substitution reaction, and finally, the pyridine carboxamide moiety is added using a coupling reaction with appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[[1-(2-chlorophenyl)cyclopropyl]methyl]-4-morpholin-4-ylpyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[[1-(2-chlorophenyl)cyclopropyl]methyl]-4-morpholin-4-ylpyridine-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N-[[1-(2-chlorophenyl)cyclopropyl]methyl]-4-morpholin-4-ylpyridine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[[1-(2-chlorophenyl)cyclopropyl]methyl]-4-piperidin-4-ylpyridine-2-carboxamide
  • N-[[1-(2-chlorophenyl)cyclopropyl]methyl]-4-morpholin-4-ylpyridine-3-carboxamide

Uniqueness

N-[[1-(2-chlorophenyl)cyclopropyl]methyl]-4-morpholin-4-ylpyridine-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the morpholine ring, in particular, differentiates it from similar compounds and may contribute to its unique pharmacological profile.

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